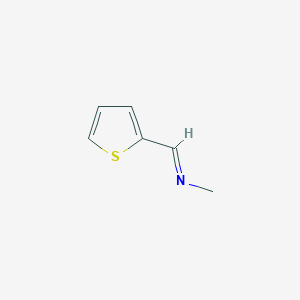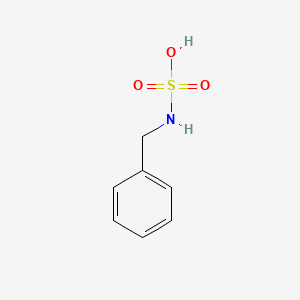
Benzyl (R)-(3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group, a hydroxy group, and a methoxy(methyl)amino group, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate typically involves multiple steps, starting from readily available precursorsThe final step often includes the deprotection of the hydroxy group under mild acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining the desired stereochemistry and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction of the carbonyl group results in an alcohol .
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms .
Medicine
In medicine, ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of ®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate: The enantiomer of the compound, with similar chemical properties but different biological activities.
Benzyl 3-hydroxy-1-amino-1-oxopropan-2-ylcarbamate: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
®-Benzyl 3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate is unique due to its chiral nature and the presence of multiple functional groups. These features make it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H18N2O5 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
benzyl N-[(2R)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O5/c1-15(19-2)12(17)11(8-16)14-13(18)20-9-10-6-4-3-5-7-10/h3-7,11,16H,8-9H2,1-2H3,(H,14,18)/t11-/m1/s1 |
InChI Key |
BNUXNPKLXGBSNW-LLVKDONJSA-N |
Isomeric SMILES |
CN(C(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1)OC |
Canonical SMILES |
CN(C(=O)C(CO)NC(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)








![2-[4-(3-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B8714477.png)

![1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-yn-1-one](/img/structure/B8714493.png)

